molecular formula C16H19N5O3 B2531833 1-(Benzo[d][1,3]dioxol-5-yl)-3-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)urea CAS No. 1798035-47-8

1-(Benzo[d][1,3]dioxol-5-yl)-3-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)urea

Cat. No. B2531833
CAS RN: 1798035-47-8
M. Wt: 329.36
InChI Key: VQINZUWSHMOUAX-UHFFFAOYSA-N
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Description

The compound appears to contain a benzodioxole group, a pyrimidine ring, and a urea linkage. Benzodioxole is a type of aromatic ether that is often found in pharmaceuticals and natural products. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine, and urea is an organic compound that plays a crucial role in the metabolism of nitrogen-containing compounds by animals .


Molecular Structure Analysis

The molecular structure of this compound would likely show the benzodioxole and pyrimidine rings connected by a urea linkage. The exact structure would depend on the specific locations of these groups within the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .

Scientific Research Applications

Complexation-Induced Unfolding of Heterocyclic Ureas

Research on heterocyclic ureas, including those with dimethylamino pyrimidinyl components, has demonstrated their ability to undergo concentration-dependent unfolding to form multiply hydrogen-bonded complexes. This property is utilized in the study of simple foldamers and the development of building blocks for self-assembly, mimicking the helix-to-sheet transitions observed in peptides (Corbin et al., 2001).

Synthesis of Derivatives of Dihydro-Pyrimido[4,5-c][1,2] Oxazin-7-one

The exploration of the synthesis of pyrimido oxazin derivatives showcases the chemical flexibility and potential for creating novel compounds with urea and dimethylaminopyrimidine structures. Such studies lay the groundwork for developing new materials with unique chemical properties (Lin & Brown, 1989).

Development of Stable and Non-Hazardous Chemical Substitutes

Research into dimethylaminopyridinium carbamoylides as substitutes for toxic isocyanates represents a significant advancement in chemical safety. These compounds offer safer alternatives for producing carbamates and ureas, highlighting the importance of innovative chemical synthesis in enhancing industrial safety (Sa̧czewski et al., 2006).

Virtual Screening and Pharmacological Applications

The use of similar compounds in virtual screening targeting specific receptors underscores the potential of such molecules in drug discovery and pharmacological research. This approach can lead to the identification of novel inhibitors relevant in cancer treatment and other diseases (Wang et al., 2011).

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical process that the compound is involved in. For example, if this compound is a drug, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

Future research on this compound could involve exploring its potential uses, studying its properties in more detail, and developing methods for its synthesis .

properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[[2-(dimethylamino)-6-methylpyrimidin-4-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O3/c1-10-6-12(19-15(18-10)21(2)3)8-17-16(22)20-11-4-5-13-14(7-11)24-9-23-13/h4-7H,8-9H2,1-3H3,(H2,17,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQINZUWSHMOUAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N(C)C)CNC(=O)NC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Benzo[d][1,3]dioxol-5-yl)-3-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)urea

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